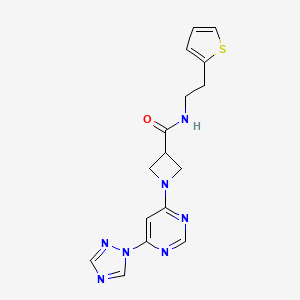![molecular formula C22H21NO6 B2949658 3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one CAS No. 938026-07-4](/img/structure/B2949658.png)
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one, also known as Furocoumarin, is a naturally occurring compound found in various plants, including parsley, celery, and citrus fruits. Furocoumarin has been the subject of extensive scientific research due to its potential applications in medicine and agriculture.
Wirkmechanismus
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one exerts its biological effects through various mechanisms of action. In anti-inflammatory activity, this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. In antitumor activity, this compound induces apoptosis and inhibits cell proliferation. In antiviral activity, this compound inhibits viral replication by interfering with viral enzymes and proteins. In insecticidal and fungicidal activity, this compound disrupts the cell membrane and inhibits enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have numerous biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi, such as Candida albicans and Aspergillus niger. In vivo studies have shown that this compound has anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema in rats.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. This compound is also a natural compound, making it a potentially safer alternative to synthetic compounds. However, this compound has limitations, including its low solubility in water, which can make it difficult to use in certain experiments. This compound also has potential toxicity at high doses, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for 3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one research. One direction is to investigate the potential use of this compound as a natural pesticide in agriculture. Another direction is to study the potential use of this compound as a treatment for skin diseases, such as psoriasis and vitiligo. Additionally, further research is needed to understand the mechanisms of action of this compound and to identify potential drug targets for this compound-based therapies.
Synthesemethoden
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one can be synthesized using various methods, including the Pechmann condensation reaction, which involves the reaction of a phenol with a β-ketoester in the presence of a Lewis acid catalyst. Another method involves the use of the Knoevenagel reaction, which involves the reaction of a carbonyl compound with a methylene compound in the presence of a base catalyst. These methods have been used successfully to synthesize this compound in the laboratory.
Wissenschaftliche Forschungsanwendungen
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. In medicine, this compound has been shown to have anti-inflammatory, antitumor, and antiviral properties. This compound has also been investigated for its potential use in treating skin diseases, such as psoriasis and vitiligo. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides.
Eigenschaften
IUPAC Name |
3-(2,3-dimethoxyphenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-25-12-11-23-21-17(14-8-6-10-16(26-2)19(14)27-3)18-20(29-21)13-7-4-5-9-15(13)28-22(18)24/h4-10,23H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYRMHOQJACUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

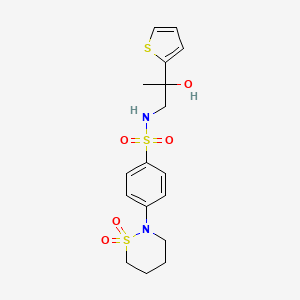


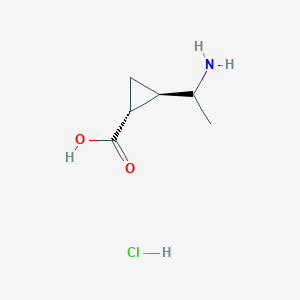
![1-(3,4-dimethylphenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2949585.png)
![1,8-Dioxaspiro[4.5]decan-4-one](/img/structure/B2949586.png)
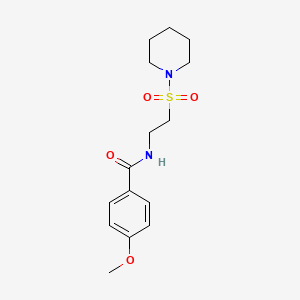

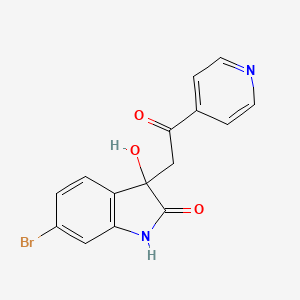
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine](/img/structure/B2949593.png)
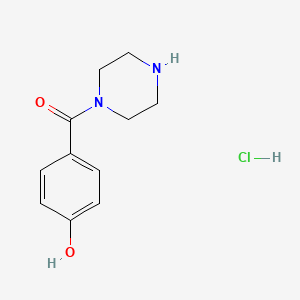
![Cis-1-(Tert-Butoxycarbonyl)-3A,4,5,6A-Tetrahydrospiro[Cyclopenta[D]Isoxazole-6,4-Piperidine]-3-Carboxylic Acid](/img/structure/B2949595.png)
